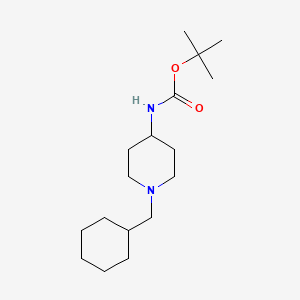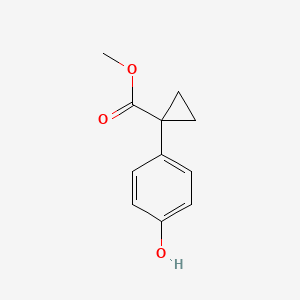
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
Descripción general
Descripción
“Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The IUPAC name for this compound is methyl 1-(4-(hydroxymethyl)phenyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate” is 1S/C12H14O3/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,13H,6-8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Ethylene Biosynthesis Inhibition
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (Methyl HOCPC) plays a role in ethylene biosynthesis modulation. Ethylene is a plant hormone involved in growth, development, and stress responses. Researchers have explored Methyl HOCPC as an inhibitor of ethylene production, potentially impacting plant physiology and stress tolerance .
Agonist of Ethylene Response
Surprisingly, Methyl HOCPC also acts as an agonist of ethylene response in plants. Structurally analogous to 1-aminocyclopropane-1-carboxylic acid (ACC), it binds to ethylene receptors and influences downstream signaling pathways. Understanding this dual role sheds light on plant growth regulation .
Pharmaceutical Applications
Methyl HOCPC’s unique structure makes it an interesting candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds. Its cyclopropane ring and phenolic group offer opportunities for targeted drug delivery and enzyme inhibition .
Chemical Synthesis and Catalysis
Organic chemists utilize Methyl HOCPC in synthetic routes due to its reactivity. The cyclopropane moiety can undergo ring-opening reactions, leading to diverse chemical transformations. Additionally, it serves as a ligand in transition metal-catalyzed reactions, enabling selective bond formation .
Materials Science
Methyl HOCPC’s rigid cyclopropane ring contributes to its stability. Researchers investigate its incorporation into polymer matrices, enhancing material properties such as mechanical strength, thermal stability, and chemical resistance. Potential applications include advanced coatings, adhesives, and composites .
Biological Studies
In biological research, Methyl HOCPC serves as a tool to dissect ethylene-related processes. By modulating ethylene signaling, scientists gain insights into plant responses to environmental cues, including pathogen defense, fruit ripening, and senescence .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFDRBGHCPJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


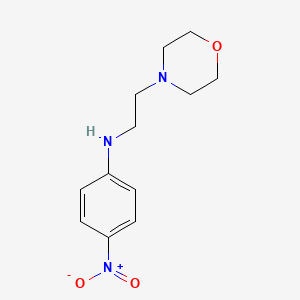

![3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154492.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3154498.png)
![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)
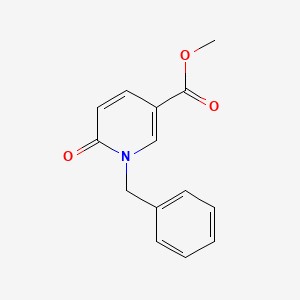
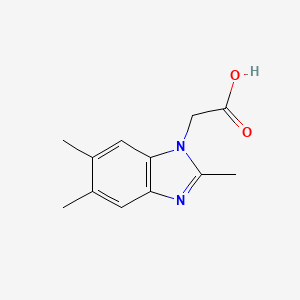
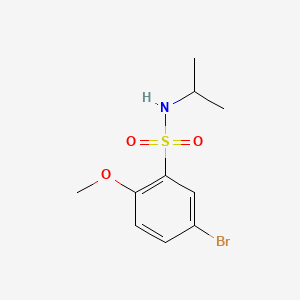
![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)
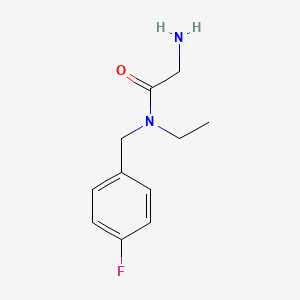
![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
